N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-{[(oxolan-2-yl)methyl]sulfamoyl}furan-2-carboxamide
Description
This compound is a structurally complex small molecule featuring a furan-2-carboxamide core linked to a 5-methyl-1,3,4-thiadiazole moiety. The furan ring is substituted with a sulfamoyl group [(oxolan-2-yl)methyl] at position 5, introducing a tetrahydrofuran (oxolane) derivative. The oxolane substituent may enhance solubility, while the thiadiazole ring contributes to metabolic stability .
Properties
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(oxolan-2-ylmethylsulfamoyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O5S2/c1-8-16-17-13(23-8)15-12(18)10-4-5-11(22-10)24(19,20)14-7-9-3-2-6-21-9/h4-5,9,14H,2-3,6-7H2,1H3,(H,15,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEOFOYIFCPBFPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CC=C(O2)S(=O)(=O)NCC3CCCO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-{[(oxolan-2-yl)methyl]sulfamoyl}furan-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its antimicrobial, anticancer, and other pharmacological effects based on diverse research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈N₄O₃S |
| Molecular Weight | 350.8 g/mol |
| CAS Number | 1144445-47-5 |
The presence of the 1,3,4-thiadiazole moiety is significant for its biological activity, as compounds containing this scaffold are known for various therapeutic effects.
Antimicrobial Activity
- Mechanism of Action : The 1,3,4-thiadiazole derivatives have been shown to exhibit antimicrobial properties through various mechanisms such as inhibiting cell wall synthesis and disrupting membrane integrity.
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Research Findings :
- A study reported that derivatives of 1,3,4-thiadiazole demonstrated notable antimicrobial activity against various pathogens including Xanthomonas oryzae and Fusarium graminearum at concentrations as low as 100 μg/mL .
- Specific derivatives exhibited inhibition rates exceeding those of commercial bactericides like thiodiazolecopper .
Anticancer Activity
-
Cell Line Studies :
- The compound has been evaluated against several cancer cell lines. It showed significant cytotoxic effects on breast cancer (MDA-MB-231) with an IC50 value of 3.3 μM, outperforming standard treatments such as cisplatin .
- Another derivative was reported to inhibit growth in lung carcinoma (A549) with IC50 values ranging from 0.28 to 0.52 μg/mL .
- Structure–Activity Relationship (SAR) :
Other Pharmacological Activities
- Antitubercular Activity :
- Anti-inflammatory and Analgesic Effects :
Case Studies
- Case Study 1 : A series of novel thiadiazole derivatives were synthesized and tested for their antimicrobial efficacy against a range of bacterial strains. The most potent compound displayed an inhibition rate significantly higher than that of existing antibiotics .
- Case Study 2 : In vitro studies on the anticancer properties revealed that specific structural modifications led to enhanced selectivity and potency against cancer cell lines, suggesting a pathway for developing targeted therapies .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Structural and Functional Analysis
Core Heterocycles: The furan-carboxamide core in the target compound contrasts with the pentanamide in ’s analog and the urea group in tebuthiuron. Thiadiazole is a common motif in bioactive compounds; its electron-deficient nature improves metabolic stability compared to oxadiazoles or triazoles .
Substituent Effects: The sulfamoyl-oxolanylmethyl group in the target compound likely enhances hydrophilicity compared to BG47131’s methoxymethyl group, which is more lipophilic. This could influence membrane permeability and bioavailability .
Synthetic Accessibility :
- Synthesis of thiadiazole derivatives often involves cyclization of thiosemicarbazides or alkylation of thiol intermediates (e.g., ’s method for 5-(S-alkyl)thiadiazoles). The target compound’s sulfamoyl group may require sulfonylation of a furan precursor .
Biological Relevance :
- Cephalosporin analogs () demonstrate that thiadiazole-thioether groups can enhance antibacterial activity by targeting penicillin-binding proteins. The target compound’s sulfamoyl group may similarly interact with enzymes or receptors .
Research Findings and Data Gaps
- Physicochemical Data: Limited data exist for the target compound (e.g., solubility, logP). BG47131’s molecular weight (253.28) and SMILES string (COCc1ccc(o1)C(=O)Nc1nnc(s1)C) suggest moderate hydrophilicity, but experimental validation is needed .
- Biological Activity: No direct activity data are available for the target compound. However, analogs like tebuthiuron (herbicidal) and cephalosporins (antibacterial) highlight the versatility of thiadiazole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
